Thiotolyl b-D-ribofuranoside
CAS No.:
Cat. No.: VC13666519
Molecular Formula: C12H16O4S
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O4S |
|---|---|
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | (2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol |
| Standard InChI | InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12+/m1/s1 |
| Standard InChI Key | HAIKIYVHHZHPJW-KKOKHZNYSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
| SMILES | CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O |
| Canonical SMILES | CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Stereochemistry
Thiotolyl β-D-ribofuranoside (CAS 1131610-84-8) has the molecular formula CHOS and a molecular weight of 256.32 g/mol . Its IUPAC name, (2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol, reflects its stereochemical configuration and functional groups . The compound features a β-D-ribofuranose ring system, where the anomeric hydroxyl group is replaced by a p-tolylthio (-S-CH-CH) moiety. This substitution introduces significant electronic and steric effects, altering the compound’s reactivity compared to unmodified ribose derivatives.
Table 1: Key Structural Identifiers
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | CHOS | |
| Molecular Weight | 256.32 g/mol | |
| SMILES | CC1=CC=C(C=C1)S[C@H]2C@@HO | |
| Appearance | White crystalline powder | |
| Storage Conditions | 2–8°C |
Synthesis and Chemical Derivatization
Synthetic Pathways
The synthesis of thiotolyl β-D-ribofuranoside typically begins with D-ribose, leveraging protective group strategies to achieve regioselective functionalization. A common approach involves:
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Protection of Hydroxyl Groups: Benzoylation or acetylation of D-ribose to form intermediates like 2,3,5-tri-O-benzoyl-D-ribofuranose .
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Thioglycosylation: Reaction with p-thiocresol (4-methylbenzenethiol) under acidic conditions to introduce the thiotolyl group at the anomeric position .
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Deprotection: Sequential removal of protective groups to yield the final product.
The patent literature describes analogous methods for L-ribose derivatives, highlighting the versatility of thioglycoside formation in carbohydrate chemistry . For instance, L-ribose thioglycosides are synthesized via nucleophilic displacement of a glycosyl halide with thiols, a strategy adaptable to D-ribose systems .
Table 2: Comparative Synthetic Yields for Ribose Thioglycosides
| Starting Material | Protective Groups | Thioglycosylation Agent | Yield (%) | Reference |
|---|---|---|---|---|
| D-Ribose | Benzoyl | p-Thiocresol | 62 | |
| L-Arabinose | Acetyl | Thiophenol | 30 |
Physicochemical Properties and Stability
Spectroscopic Characterization
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NMR Spectroscopy: H and C NMR spectra confirm the β-anomeric configuration, with characteristic signals for the thiotolyl group (δ~2.3 ppm for CH, δ~7.2–7.4 ppm for aromatic protons) .
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Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 256.32 (M+H) .
Biological and Pharmacological Relevance
Role in Nucleoside Analog Development
Thiotolyl β-D-ribofuranoside serves as a precursor for thiomodified nucleosides, which are explored for antiviral and anticancer properties. The thioether group can mimic natural oxy-nucleosides while conferring resistance to enzymatic degradation . For example, 2'-deoxy-L-ribonucleosides derived from similar thioglycosides exhibit potent activity against hepatitis B virus (HBV) .
Enzyme Inhibition Studies
Preliminary studies suggest that thiotolyl-modified sugars act as competitive inhibitors of glycosidases and glycosyltransferases. The thio group’s electronegativity alters transition-state interactions, potentially enhancing binding affinity .
Industrial and Research Applications
Organic Synthesis
The compound is employed as a chiral building block in asymmetric synthesis. Its rigid furanose ring and stereogenic centers facilitate the construction of complex natural products.
Materials Science
Thiotolyl β-D-ribofuranoside derivatives are investigated for self-assembling nanomaterials, leveraging sulfur’s coordination capacity for metal nanoparticle synthesis .
Future Directions and Challenges
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Synthetic Optimization: Improving regioselectivity in thioglycosylation to reduce byproduct formation.
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Biological Screening: Expanding in vitro and in vivo studies to validate therapeutic potential.
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Stability Enhancements: Developing prodrug formulations to mitigate oxidative susceptibility.
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